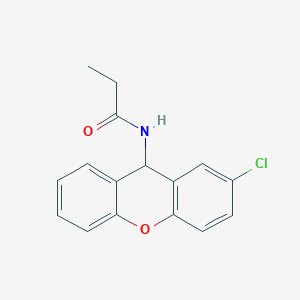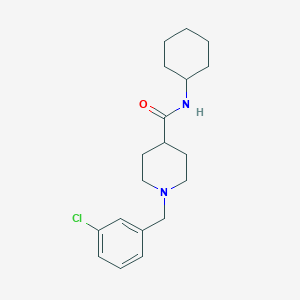
4'-methyl-2,2'-di-4-morpholinyl-4,5'-bipyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-methyl-2,2'-di-4-morpholinyl-4,5'-bipyrimidine, commonly known as MDMB, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. MDMB belongs to the class of indole-derived cannabinoids and is structurally similar to the well-known drug, THC.
Mécanisme D'action
MDMB acts on the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of THC. When MDMB binds to these receptors, it activates the release of neurotransmitters such as dopamine and serotonin, which are responsible for the euphoric and relaxing effects of the drug. MDMB also has a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of THC.
Biochemical and Physiological Effects
MDMB has been shown to have a range of biochemical and physiological effects on the human body. Studies have shown that MDMB can cause a decrease in heart rate and blood pressure, as well as a decrease in respiratory rate. MDMB has also been shown to cause changes in the levels of neurotransmitters such as dopamine and serotonin, which are responsible for the euphoric and relaxing effects of the drug.
Avantages Et Limitations Des Expériences En Laboratoire
MDMB has several advantages for laboratory experiments, including its relatively simple synthesis method and its ability to bind to the CB1 and CB2 receptors in the brain. However, MDMB also has several limitations, including its potential for abuse and its lack of specificity for the CB1 receptor.
Orientations Futures
There are several future directions for research on MDMB, including the development of more specific synthetic cannabinoids that target only the CB1 receptor. There is also a need for further research on the long-term effects of synthetic cannabinoids on the human body, as well as their potential for abuse and addiction. Additionally, research is needed to develop new therapeutic uses for synthetic cannabinoids, such as the treatment of chronic pain and anxiety disorders.
Conclusion
In conclusion, MDMB is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. MDMB has been used in scientific research to study the effects of synthetic cannabinoids on the human body. MDMB acts on the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of THC. MDMB has several advantages for laboratory experiments, including its relatively simple synthesis method and its ability to bind to the CB1 and CB2 receptors in the brain. However, MDMB also has several limitations, including its potential for abuse and its lack of specificity for the CB1 receptor. There are several future directions for research on MDMB, including the development of more specific synthetic cannabinoids and the exploration of new therapeutic uses for synthetic cannabinoids.
Méthodes De Synthèse
MDMB can be synthesized by reacting 4-methyl-2-nitroaniline with 4,5-dicyano-2-morpholinyl-1,3-diimine in the presence of a catalyst. The resulting product is then reduced to MDMB using hydrogen gas and a palladium on carbon catalyst. The synthesis of MDMB is relatively simple and can be accomplished using standard laboratory equipment.
Applications De Recherche Scientifique
MDMB has been used in scientific research to study the effects of synthetic cannabinoids on the human body. Studies have shown that MDMB binds to the cannabinoid receptors in the brain, which are responsible for the psychoactive effects of THC. MDMB has been used to study the effects of synthetic cannabinoids on the cardiovascular system, respiratory system, and nervous system.
Propriétés
IUPAC Name |
4-[4-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-13-14(12-19-17(20-13)23-6-10-25-11-7-23)15-2-3-18-16(21-15)22-4-8-24-9-5-22/h2-3,12H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMQCDMLVIYHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC(=NC=C2)N3CCOCC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N,3,6,7-tetramethyl-N-[1-(4-pyrimidinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5158894.png)
![2-(4-methylphenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5158897.png)

![17-(2-ethylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5158902.png)
![3-methyl-2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B5158908.png)
![3,5-bis[(4-biphenylylcarbonyl)amino]benzoic acid](/img/structure/B5158919.png)

![ethyl 5-methyl-7-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5158937.png)
![methyl {4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B5158963.png)